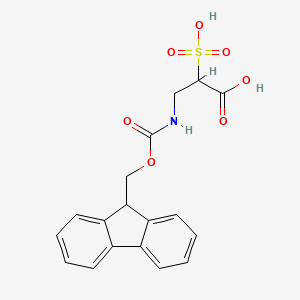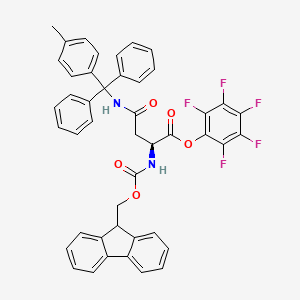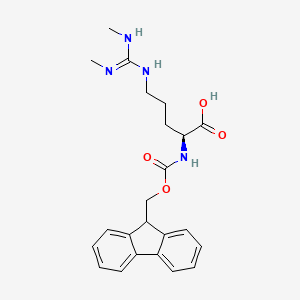
Boc-Thr(Ala-Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl group protects the amino group, while the 9-fluorenylmethyloxycarbonyl group protects the side chain of alanine. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide involves multiple steps:
Protection of Threonine: Threonine is first protected with a group using in the presence of a base such as .
Coupling with Alanine: The protected threonine is then coupled with using a coupling reagent like in an organic solvent such as .
Purification: The final product is purified using techniques like to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: undergoes several types of reactions:
Deprotection: The and groups can be removed under specific conditions to expose the amino and side chain groups.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Deprotection: The group is typically removed using , while the group is removed using in .
Coupling: Common reagents include and in organic solvents like .
Major Products
The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.
Wissenschaftliche Forschungsanwendungen
tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs, offering a method to create specific sequences for therapeutic purposes.
Biomaterials: It is used in the design of biomaterials for tissue engineering and regenerative medicine.
Wirkmechanismus
The compound exerts its effects primarily through its role in peptide synthesis. The tert-butoxycarbonyl and 9-fluorenylmethyloxycarbonyl groups protect the amino and side chain groups, respectively, preventing unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, these protective groups are removed to yield the final product.
Vergleich Mit ähnlichen Verbindungen
tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: is unique due to its dual protective groups, which offer enhanced stability and specificity in peptide synthesis. Similar compounds include:
- tert-butoxycarbonyl-glycine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
- tert-butoxycarbonyl-serine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
- tert-butoxycarbonyl-valine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
These compounds share similar protective groups but differ in the amino acids involved, offering a range of options for peptide synthesis depending on the desired sequence and properties.
Eigenschaften
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYWPMYAPYVGF-DMPWYTOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)







